1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of two prop-2-enyl groups attached to the nitrogen atom of the tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline and prop-2-enyl bromide.
Alkylation Reaction: Isoquinoline is subjected to alkylation with prop-2-enyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 1,3-Bis(prop-2-enyl)isoquinoline.
Reduction: The resulting 1,3-Bis(prop-2-enyl)isoquinoline is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline.
Amination: Finally, the tetrahydroisoquinoline derivative is subjected to amination using ammonia or an amine source to introduce the amine group at the 5-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(prop-2-enyl)isoquinoline: A precursor in the synthesis of 1,3-Bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine.
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar core structure but lacking the prop-2-enyl groups.
Prop-2-enylamine: A simpler compound with a similar functional group but different overall structure.
Uniqueness
This compound is unique due to the presence of two prop-2-enyl groups attached to the nitrogen atom of the tetrahydroisoquinoline ring system. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-6-11-10-13-12(8-5-9-14(13)16)15(17-11)7-4-2/h3-5,8-9,11,15,17H,1-2,6-7,10,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXLHLDPUHBVCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=C(C=CC=C2N)C(N1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.